molecular formula C12H14ClNO3 B1295418 Isopropyl 3-[(chloroacetyl)amino]benzoate CAS No. 6307-69-3

Isopropyl 3-[(chloroacetyl)amino]benzoate

Cat. No.: B1295418
CAS No.: 6307-69-3
M. Wt: 255.7 g/mol
InChI Key: MNVBNVNLODBHKB-UHFFFAOYSA-N
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Description

Isopropyl 3-[(chloroacetyl)amino]benzoate is a chemical compound with the molecular formula C12H14ClNO3. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of an isopropyl ester group, a chloroacetyl group, and an amino group attached to a benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-[(chloroacetyl)amino]benzoate typically involves the esterification of 3-[(chloroacetyl)amino]benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.

Types of Reactions:

    Substitution Reactions: The chloroacetyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-[(chloroacetyl)amino]benzoic acid and isopropanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide for hydrolysis reactions.

    Oxidizing and Reducing Agents: Hydrogen peroxide, sodium borohydride for oxidation and reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: 3-[(chloroacetyl)amino]benzoic acid and isopropanol.

Scientific Research Applications

Isopropyl 3-[(chloroacetyl)amino]benzoate has several applications in scientific research:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.

    Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.

    Industrial Chemistry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The ester group can be hydrolyzed to release the active 3-[(chloroacetyl)amino]benzoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

    Ethyl 3-[(chloroacetyl)amino]benzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.

    Methyl 3-[(chloroacetyl)amino]benzoate: Contains a methyl ester group.

    Isopropyl 4-[(chloroacetyl)amino]benzoate: The chloroacetyl group is attached to the 4-position of the benzoate ring.

Uniqueness: Isopropyl 3-[(chloroacetyl)amino]benzoate is unique due to its specific ester group and the position of the chloroacetyl group on the benzoate ring. These structural features influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

propan-2-yl 3-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(2)17-12(16)9-4-3-5-10(6-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVBNVNLODBHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286220
Record name isopropyl 3-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-69-3
Record name NSC44270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name isopropyl 3-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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